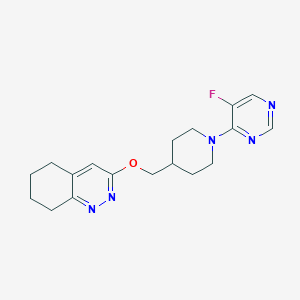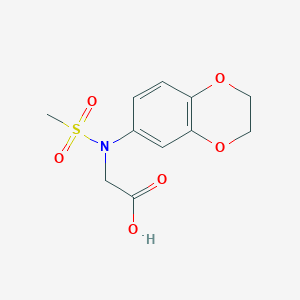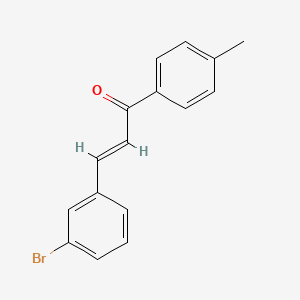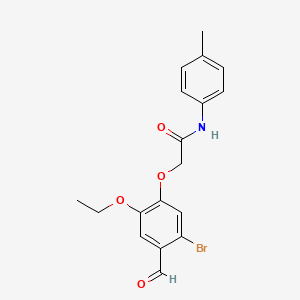![molecular formula C20H19F3N4OS B2926010 N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide CAS No. 1105223-12-8](/img/structure/B2926010.png)
N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol group and a trifluoromethyl group . Benzamide derivatives are a class of compounds that have been studied for various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring, a thiazole ring, and a trifluoromethyl group. The presence of these groups could influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Benzamide derivatives can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .Applications De Recherche Scientifique
Microwave-assisted Synthesis Techniques
A study by Başoğlu et al. (2013) utilized microwave-assisted synthesis for generating hybrid molecules containing different acid moieties, showcasing the efficiency of such methods in producing compounds with potential biological activities (Başoğlu et al., 2013). Although not directly involving the specified compound, this approach highlights the relevance of advanced synthetic techniques in medicinal chemistry.
Antiviral Activities
Hebishy et al. (2020) discovered that benzamide-based 5-aminopyrazoles and their derivatives show remarkable activity against the H5N1 avian influenza virus, suggesting the potential of structurally similar compounds for antiviral applications (Hebishy et al., 2020).
Antimicrobial and Anticancer Properties
Research by Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with demonstrated antimicrobial activity, indicating the utility of benzamide and piperazine derivatives in developing new antimicrobial agents (Patel et al., 2012). Furthermore, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited significant anticancer activity, underscoring the therapeutic potential of such compounds in oncology (Ravinaik et al., 2021).
Supramolecular Chemistry
A study by Yadav and Ballabh (2020) explored the gelation behavior of N-(thiazol-2-yl)benzamide derivatives, shedding light on the role of methyl functionality and S⋯O interaction in supramolecular assemblies (Yadav & Ballabh, 2020). This research contributes to the understanding of molecular interactions and the design of novel materials.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4OS/c1-26-7-9-27(10-8-26)19-25-16-6-5-15(12-17(16)29-19)24-18(28)13-3-2-4-14(11-13)20(21,22)23/h2-6,11-12H,7-10H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUAORKGZPETAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(furan-2-ylmethyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2925932.png)
![N-(3,4-dimethoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2925934.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2925935.png)


![Ethyl 4-[(7-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2925941.png)
![Methyl 4-phenyl-2-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2925942.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2925947.png)

